
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is a chemical compound with a pyridine ring substituted at the 2-position with a hydroxypropan-2-yl group and at the 4-position with a carboxylic acid group, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride typically involves the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions. For instance, nicotinic acid can be esterified to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include 3-chloroperoxybenzoic acid for oxidation, trimethylsilyl cyanide for nucleophilic substitution, and sodium and ammonium chloride for reduction. Reaction conditions typically involve controlled temperatures and solvents like ethanol .
Major Products
The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and various derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(2-Hydroxypropan-2-yl)pyridine-4-boronic acid pinacol ester: Similar structure but with a boronic acid group instead of a carboxylic acid group.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains two pyridine rings with carboxylic acid groups.
2-Pyridinecarboxylic acid: A simpler structure with only a carboxylic acid group on the pyridine ring.
Uniqueness
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H12ClNO3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-9(2,13)7-5-6(8(11)12)3-4-10-7;/h3-5,13H,1-2H3,(H,11,12);1H |
InChIキー |
BQHMLCZPXOGCPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13497401.png)
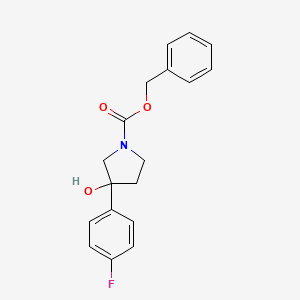

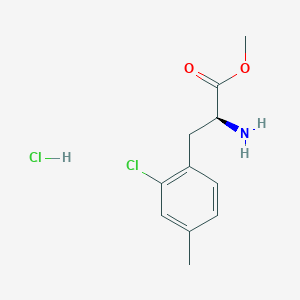


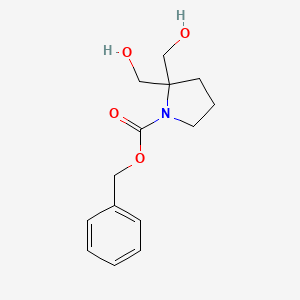
![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
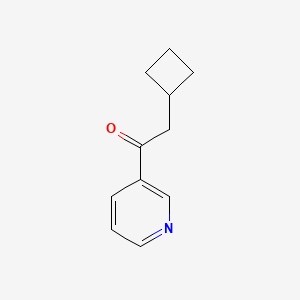
![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
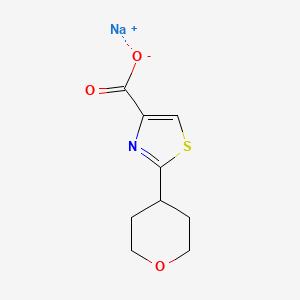
![rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13497471.png)
